REACTION_CXSMILES
|
C(N)C.Cl.NO.[CH2:7]([OH:10])[C:8]#[CH:9].Br[C:12]#[C:13][C:14]([O:17][CH3:18])([CH3:16])[CH3:15]>CO.[Cu]Cl>[CH3:18][O:17][C:14]([CH3:16])([CH3:15])[C:13]#[C:12][C:9]#[C:8][CH2:7][OH:10] |f:1.2|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
copper(I) chloride
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
BrC#CC(C)(C)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with ice cooling and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Water and ethyl acetate were added
|
Type
|
CUSTOM
|
Details
|
the insoluble material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
DISTILLATION
|
Details
|
the product was purified by vacuum distillation ( b.p. -97° C. / 2 mmHg )
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C#CC#CCO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |